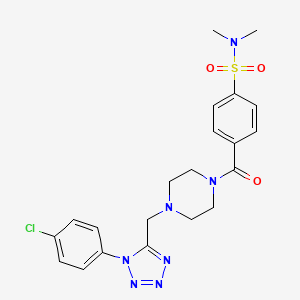
4-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that features a tetrazole ring, a piperazine ring, and a benzenesulfonamide moiety
Mechanism of Action
Target of Action
The primary target of this compound is H1 receptors . H1 receptors are histamine receptors that play a crucial role in allergic reactions . The compound has a higher affinity to H1 receptors than histamine, making it effective in the treatment of allergies .
Mode of Action
The compound acts as an antagonist to the H1 receptors . By binding to these receptors, it prevents histamine, a compound released during allergic reactions, from binding to the same receptors . This action inhibits the allergic response, reducing symptoms such as itching and inflammation .
Biochemical Pathways
The compound affects the histamine pathway . Histamine is a compound that is released in response to allergens and binds to H1 receptors, causing allergic reactions . By acting as an antagonist to these receptors, the compound prevents histamine from binding and triggering an allergic response .
Pharmacokinetics
Similar compounds are often used clinically, suggesting that they have acceptable adme properties for therapeutic use .
Result of Action
The compound exhibits significant effects on both allergic asthma and allergic itching . Some derivatives of this compound have shown stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine . In tests of allergic itching, some derivatives have also shown more potent activities than levocetirizine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the effectiveness of similar compounds can be influenced by factors such as the presence of allergens, the individual’s immune response, and other physiological factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment to Piperazine: The tetrazole derivative is then reacted with a piperazine derivative, often through a nucleophilic substitution reaction.
Formation of the Benzenesulfonamide Moiety: The final step involves the reaction of the intermediate with N,N-dimethylbenzenesulfonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.
Substitution: The benzenesulfonamide moiety can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has been studied for its potential as an anti-inflammatory and anti-allergic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound’s anti-inflammatory and anti-allergic properties are of particular interest. It has shown promise in preclinical studies for the treatment of conditions such as asthma and allergic rhinitis.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of various active ingredients.
Comparison with Similar Compounds
Similar Compounds
Levocetirizine: A piperazine derivative used as an antihistamine.
Diphenhydramine: Another antihistamine with a different chemical structure but similar therapeutic effects.
Promethazine: A phenothiazine derivative with antihistamine properties.
Uniqueness
What sets 4-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide apart is its combination of a tetrazole ring and a benzenesulfonamide moiety, which may confer unique pharmacological properties. This structural uniqueness allows for potentially different binding affinities and mechanisms of action compared to other antihistamines.
This compound’s diverse chemical reactivity and potential therapeutic applications make it a valuable subject of ongoing research in medicinal chemistry and related fields.
Properties
IUPAC Name |
4-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN7O3S/c1-26(2)33(31,32)19-9-3-16(4-10-19)21(30)28-13-11-27(12-14-28)15-20-23-24-25-29(20)18-7-5-17(22)6-8-18/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZUFFFDMBIHRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2829646.png)
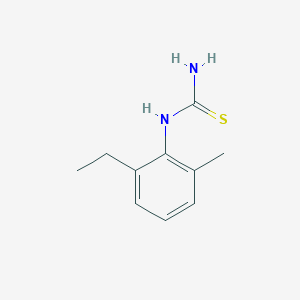
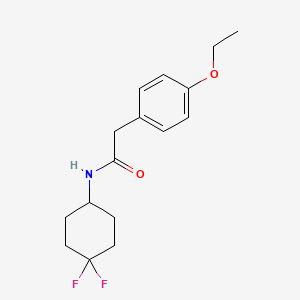
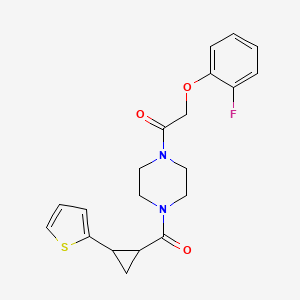
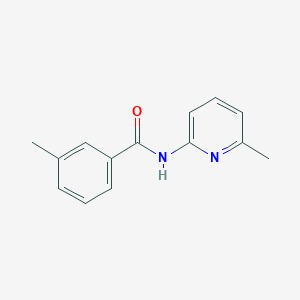
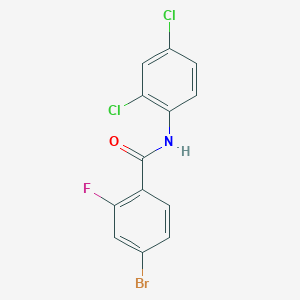
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2829655.png)
![5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyridine-3-carboxamide](/img/structure/B2829656.png)
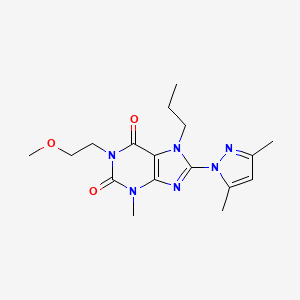
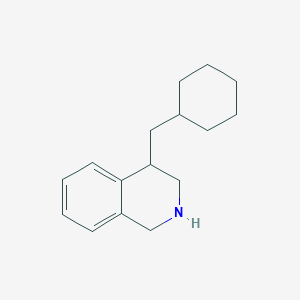
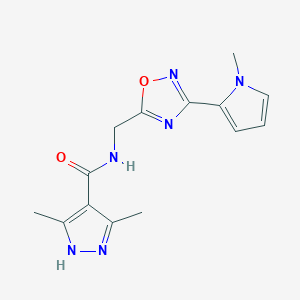

![5-(3-bromophenyl)-7-phenyl-4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine](/img/structure/B2829662.png)

